molecular formula C26H33N5O4 B12349111 2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea

2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea

Cat. No.: B12349111
M. Wt: 479.6 g/mol
InChI Key: IQIUTRABTGAHFN-UHFFFAOYSA-N
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Description

2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea involves multiple steps. One common method includes the reaction of 9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinoline with ethyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which play a role in cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and bronchodilatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C26H33N5O4

Molecular Weight

479.6 g/mol

IUPAC Name

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea

InChI

InChI=1S/C26H33N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-13,20H,6-9,14H2,1-5H3,(H3,27,28,32)

InChI Key

IQIUTRABTGAHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2CC3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

Origin of Product

United States

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